N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrNO4/c24-16-10-11-19(17(13-16)21(26)14-6-2-1-3-7-14)25-22(27)18-12-15-8-4-5-9-20(15)29-23(18)28/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLIKHQODQYGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Bromophenyl Intermediate: The initial step involves the bromination of a benzoyl phenyl compound to introduce the bromine atom at the desired position.
Coupling with Chromene Derivative: The brominated intermediate is then coupled with a chromene derivative under specific reaction conditions, often involving a base catalyst and an appropriate solvent.
Amidation Reaction: The final step involves the amidation of the coupled product to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, biological activities, and synthesis pathways:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 1,2,3-triazole-chromenone derivative (Compound 17) exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.80 µM), attributed to the triazole group’s ability to form hydrogen bonds with the enzyme’s catalytic site . In contrast, the 4-sulfamoylphenyl analogue (Compound 12) shows antimicrobial activity, likely due to the sulfonamide group’s role in disrupting bacterial folate synthesis . The 4-methoxyphenethyl substituent in Compound 8 enhances lipophilicity, improving membrane permeability for anticancer activity .
Synthetic Pathways: Acidic Media Synthesis: Compounds like 12 and 36a,b (N-aryl-2-oxo-2H-chromene-3-carboxamides) are synthesized in aqueous acetic acid under reflux, favoring iminolactone ring opening and amidation . Eco-Friendly Approaches: highlights a green synthesis route for 2-oxo-carboxamides using ethanol/water mixtures, reducing hazardous byproducts .
Halogenation Impact :
- Bromine at the 4-position (as in the target compound) may enhance binding to hydrophobic enzyme pockets compared to chlorine in Compound 169 .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., HCl or Knoevenagel conditions) .
Amidation : Coupling the chromene-3-carboxylic acid intermediate with 2-benzoyl-4-bromoaniline using coupling agents like EDCI/HOBt in anhydrous DMF or THF. Optimize stoichiometry (1.2:1 amine:acid ratio) to minimize side products .
- Critical Parameters : Reaction temperature (0–5°C for amidation), solvent purity, and chromatographic purification (silica gel with ethyl acetate/hexane) improve yield (>65%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolves the chromene backbone, benzoyl/bromo substituents, and amide conformation. Use SHELX software for refinement .
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies key protons (e.g., chromene C=O at δ 160–165 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (chromene C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). HPLC monitoring shows bromine’s electron-withdrawing effect enhances thermal stability but increases hydrolysis risk in alkaline conditions (pH > 9) .
- Mitigation : Store in anhydrous, dark conditions at 4°C. Use buffered solutions (pH 6–7) for biological assays .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends emerge when modifying the benzoyl and bromophenyl groups in this chromene carboxamide?
- Methodological Answer :
- SAR Protocol :
Synthesize analogs (e.g., replace bromine with Cl/I; substitute benzoyl with acetyl).
Test in vitro bioactivity (e.g., kinase inhibition, cytotoxicity).
- Key Findings :
- Bromine : Enhances lipophilicity (logP ↑ by 0.5) and binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Benzoyl Group : Critical for π-π stacking with aromatic residues in target proteins (e.g., EGFR-TK) .
Q. How can researchers resolve contradictory data regarding this compound’s cytotoxicity across different cancer cell lines?
- Methodological Answer :
- Experimental Design :
Standardize assay conditions (e.g., MTT assay, 48h exposure, 10% FBS).
Validate cell line authenticity (STR profiling) and control for efflux pumps (e.g., P-gp inhibitors in multidrug-resistant lines) .
- Analysis : Use Chou-Talalay synergy/antagonism models to assess combinatorial effects with chemotherapeutics .
Q. What computational strategies effectively predict binding modes of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Workflow :
Prepare ligand (optimize geometry with Gaussian09, B3LYP/6-31G*).
Use AutoDock Vina/Glide for docking to crystal structures (e.g., PDB: 1M17 for EGFR).
- Validation : Compare MD simulation results (100 ns) with experimental IC50 values. Bromophenyl shows strong van der Waals interactions in kinase ATP pockets .
Q. What orthogonal assays confirm the compound’s mechanism of action when initial biochemical data conflict with phenotypic observations?
- Methodological Answer :
- Orthogonal Approaches :
SPR/BLI : Measure real-time binding kinetics to purified targets (KD < 1 µM suggests direct interaction) .
RNA-seq : Identify differentially expressed genes post-treatment (e.g., apoptosis markers BAX/BCL2 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
